4-[3-(Benzyloxy)-4-nitrophenyl]morpholine
Overview
Description
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine is an organic compound with the molecular formula C17H18N2O4 It is characterized by a morpholine ring substituted with a benzyloxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine typically involves the following steps:
Nitration: The starting material, 3-benzyloxyaniline, undergoes nitration to introduce the nitro group at the para position relative to the benzyloxy group.
Morpholine Substitution: The nitro-substituted intermediate is then reacted with morpholine under suitable conditions to form the final product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon may be employed to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkoxides or amines, solvents like ethanol or dichloromethane.
Major Products
Reduction: 4-[3-(Benzyloxy)-4-aminophenyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Benzyloxy)-4-aminophenyl]morpholine: A reduced form of the compound with an amino group instead of a nitro group.
4-[3-(Methoxy)-4-nitrophenyl]morpholine: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine is unique due to the presence of both a benzyloxy group and a nitrophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-nitro-3-phenylmethoxyphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-19(21)16-7-6-15(18-8-10-22-11-9-18)12-17(16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOBTIGCBHPMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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